3-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide
Description
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O3/c21-16-7-4-13(5-8-16)11-25-12-15(6-9-18(25)26)20(28)24-23-19(27)14-2-1-3-17(22)10-14/h1-10,12H,11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXHEBSGDDVLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride.
Synthesis of 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide: This intermediate is prepared by reacting 4-chlorobenzylamine with ethyl acetoacetate, followed by cyclization and hydrazinolysis.
Coupling Reaction: The final step involves coupling the 3-chlorobenzoyl chloride with the intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the conditions.
Substitution: The chlorobenzoyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-(3-chlorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydropyridine Core
Table 1: Core Substituent Modifications
*Calculated based on C₂₀H₁₅Cl₂N₃O₃.
Key Observations :
Carboxamide vs. Carbohydrazide Derivatives
Table 2: Functional Group Comparisons
Key Observations :
Spectroscopic and Structural Analysis
- IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660 cm⁻¹) and hydrazide (N–H, ~3430 cm⁻¹) stretches align with data in for analogous hydrazides .
- Crystallography : SHELX programs ( ) are widely used for structural refinement of such small molecules, confirming planar dihydropyridine cores .
Biological Activity
3-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide is a complex organic compound belonging to the class of hydrazides, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Chloro group
- Hydrazide moiety
- Dihydropyridine framework
These structural components contribute to its potential interactions with various biological targets.
The biological activity of this compound is likely mediated through its interaction with enzymes or receptors involved in cellular processes. Preliminary studies suggest that compounds with similar structures exhibit:
- Anti-inflammatory properties
- Antimicrobial activity
Further research is necessary to elucidate the specific pathways affected by this compound.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess significant antimicrobial properties. For instance, compounds with similar dihydropyridine structures have been shown to inhibit the growth of various bacterial strains.
Anti-inflammatory Effects
Studies have suggested that this compound may reduce inflammation by modulating specific signaling pathways involved in inflammatory responses. This could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Investigated pyrazole derivatives with similar structures; reported notable antimicrobial and antioxidant activities. |
| Goulioukina et al. (2016) | Synthesized pyrazole derivatives; demonstrated significant antifungal activity against various pathogens. |
| Research on Dihydropyridines | Compounds in this class exhibited anti-inflammatory effects in vitro and in vivo models. |
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Thin-layer chromatography (TLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Mass spectrometry (MS)
These techniques are essential for monitoring reaction progress and confirming the structure of intermediates.
Q & A
Q. What are the key synthetic routes for 3-chloro-N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}benzohydrazide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the dihydropyridine core via cyclization of substituted pyridine derivatives, often using hydrazides and carbonyl precursors .
- Step 2 : Introduction of the 4-chlorobenzyl group through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . Critical Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts .
Q. How is the compound characterized structurally?
Structural elucidation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (amide protons), δ 7.3–7.6 ppm (aromatic protons), and δ 4.5–5.0 ppm (methylene group adjacent to the chlorophenyl moiety) .
- IR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) .
Q. What are the solubility and stability profiles of the compound?
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane.
- Stability : Degrades under prolonged UV exposure or in basic conditions (pH > 9). Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Method : Use 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the hydrazide N-H and the carbonyl carbon can confirm connectivity .
- Validation : Cross-check with computational methods (DFT calculations for NMR chemical shifts) using software like Gaussian .
Q. What strategies optimize yield in large-scale synthesis?
- Process Chemistry :
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during cyclization steps .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling for efficient introduction of the chlorophenyl group (yield improvement from 60% to 85%) .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP) to remove unreacted intermediates .
Q. How does the compound interact with biological targets (e.g., enzymes)?
- Mechanistic Insight :
- Molecular Docking : The chlorophenyl group exhibits hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR), while the benzohydrazide moiety forms hydrogen bonds with catalytic residues .
- Enzyme Assays : IC₅₀ values in the low micromolar range (1–5 µM) against cancer cell lines, validated via MTT assays .
- Contradictions : Discrepancies in activity may arise from stereochemical variations; enantiomeric purity should be confirmed via chiral HPLC .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the carbonyl carbon in the dihydropyridine ring is highly electrophilic (f⁺ ≈ 0.12) .
- MD Simulations : Predict solvation effects and stability in biological membranes (e.g., logP ~3.2 indicates moderate lipophilicity) .
Data Contradiction Analysis
Q. Why do reported biological activities vary across studies?
- Key Factors :
- Purity : Impurities >5% (e.g., unreacted hydrazide) can skew IC₅₀ values .
- Assay Conditions : Variances in pH, serum concentration, or cell passage number alter results .
- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and report purity via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
